molecular formula Cl2C6H3NO2<br>C6H3Cl2NO2 B1666198 3,5-Dichloronitrobenzene CAS No. 618-62-2

3,5-Dichloronitrobenzene

Cat. No. B1666198
CAS RN: 618-62-2
M. Wt: 192 g/mol
InChI Key: RNABGKOKSBUFHW-UHFFFAOYSA-N
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Description

3,5-Dichloronitrobenzene is a chemical compound with the molecular formula C6H3Cl2NO2 . It has a molecular weight of 192.000 . Other names for this compound include Benzene, 1,3-dichloro-5-nitro-; m-Dichloronitrobenzene; meta-Dichloronitrobenzene; 1,3-Dichloro-5-nitrobenzene; 3,5-Dichloro-1-nitrobenzene .


Synthesis Analysis

A patent describes the synthesis of this compound involving diazotization . The process involves adding 1700kg of nitrosyl sulfuric acid with a mass fraction of 42 percent into a reaction kettle, reducing the temperature to 5 ℃, adding 1000kg of 2,6-dichloro-p-nitroaniline, controlling the temperature to be 45 ℃, and carrying out the reaction for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecule is practically planar except for the nitro group, the plane of which is inclined at 8.8° to the benzene plane .


Chemical Reactions Analysis

The nitration of o-dichlorobenzene with mixed acid of nitric acid and sulfuric acid was conducted in continuous-flow reactors . The reaction can be completed within 5 s with above 89% selectivity under adiabatic condition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.000 . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Chemical Intermediates in Manufacturing

3,5-Dichloronitrobenzene is commonly used as an intermediate in the manufacture of dyes, phyto-sanitary products, and pharmaceuticals. Its structure, where the NO2 plane and the benzene ring plane are coplanar, makes it a useful compound in these industries (Bhar et al., 1995).

Synthesis Process

The synthesis of this compound from 2,6-dichloro-4-nitroaniline involves diazo-reaction and denitrogenation reaction, achieving a yield above 60%. Factors such as sulfuric acid concentration, reaction temperature, time, and catalysts impact the synthesis process (Hui, 2003).

Thermochemical Properties

The thermochemical properties of this compound have been studied to understand its behavior in various chemical processes. This includes the examination of enthalpies of formation and sublimation at different temperatures (Silva et al., 2009).

Environmental Degradation

Studies on Diaphorobacter sp. strain JS3050 demonstrate its ability to use this compound as a carbon, nitrogen, and energy source. This strain's genome reveals genes responsible for the catabolic pathway of this compound degradation, enhancing the understanding of microbial adaptation in response to environmental xenobiotics (Gao et al., 2020).

Crystal Structure Analysis

Experimental and computational studies have been conducted to explore the crystal structures of various chloronitrobenzene isomers, including this compound. This research helps to understand the relationship between functional group interactions and the determination of solid forms (Barnett et al., 2008).

Biofield Energy Treatment

In a study examining the impact of biofield energy treatment on 3-chloronitrobenzene, changes in physical and thermal properties were observed. This alternative strategy demonstrated a potential influence on the chemical's use and environmental fate, though it did not specifically address this compound (Trivedi et al., 2015).

Biodegradation Studies

Research on the aerobic biodegradation of dichloronitrobenzenes, including this compound, reveals that these compounds are biodegradable under aerobic conditions. This finding is significant for understanding their environmental impact and potential bioremediation strategies (Palatucci et al., 2019).

Solubility and Thermodynamic Modeling

The solubility of dichloronitrobenzene isomers, including this compound, in various organic solvents has been experimentally measured and modeled. This information is crucial for optimizing industrial purification processes (Xu et al., 2014).

Photoelectrochemical Reduction

Studies have explored the photoelectrochemical behavior of chlorinated nitrobenzenes, including this compound. This research contributes to understanding their chemical reactivity and potential applications in various environmental and industrial processes (Macfie et al., 2001).

Safety and Hazards

3,5-Dichloronitrobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and precautions should be taken to avoid contact with skin and eyes . It is also advised not to breathe dust and to keep the substance in a dry, cool, and well-ventilated place .

Future Directions

The future directions for 3,5-Dichloronitrobenzene could involve the development of more efficient methods for the selective hydrogenation of halogenated nitroaromatic compounds . Additionally, the NIST/TRC Web Thermo Tables provide critically evaluated recommendations for various properties of this compound, which could be useful for future research .

Biochemical Analysis

Biochemical Properties

3,5-Dichloronitrobenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can undergo biotransformation through the action of these enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound has been shown to induce oxidative stress by generating free radicals, which can cause damage to cellular components such as lipids, proteins, and DNA .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to induce nephrotoxicity in renal cortical cells, leading to cell damage and death . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to this compound can result in the upregulation of stress response genes and the downregulation of genes involved in normal cellular functions . This disruption can lead to impaired cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to and inhibit the activity of various enzymes, including cytochrome P450 enzymes . This inhibition can lead to the accumulation of toxic intermediates and the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Additionally, this compound can alter gene expression by modulating transcription factors and signaling pathways, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to result in cumulative damage to cellular function, including persistent oxidative stress and chronic inflammation . These long-term effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression . At higher doses, this compound can induce significant toxicity, including severe nephrotoxicity, hepatotoxicity, and systemic oxidative damage . Threshold effects have been observed, where the toxic effects become more pronounced beyond a certain dosage level. High doses of this compound can also lead to adverse effects such as organ failure and death in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the biotransformation of the compound into reactive intermediates, which can further undergo conjugation reactions with glutathione or other cellular nucleophiles . The metabolic flux of this compound can influence the levels of metabolites and the overall metabolic balance within cells. The compound’s metabolism can also lead to the formation of toxic byproducts that contribute to its cytotoxic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can affect its localization and accumulation, influencing its overall toxicity and biological effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . The presence of the compound in these compartments can affect its interactions with cellular biomolecules and its overall biochemical activity .

properties

IUPAC Name

1,3-dichloro-5-nitrobenzene
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InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNABGKOKSBUFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
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Molecular Formula

Cl2C6H3NO2, C6H3Cl2NO2
Record name 1,3-DICHLORO-5-NITROBENZENE
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DSSTOX Substance ID

DTXSID1060683
Record name Benzene, 1,3-dichloro-5-nitro-
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Molecular Weight

192.00 g/mol
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Physical Description

ORANGE-TO-BROWN CRYSTALS.
Record name 1,3-DICHLORO-5-NITROBENZENE
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Flash Point

140 °C
Record name 1,3-DICHLORO-5-NITROBENZENE
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Solubility

Solubility in water: none
Record name 1,3-DICHLORO-5-NITROBENZENE
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Density

Relative density (water = 1): 1.7
Record name 1,3-DICHLORO-5-NITROBENZENE
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Vapor Density

Relative vapor density (air = 1): 6.6
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CAS RN

618-62-2
Record name 3,5-Dichloronitrobenzene
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Melting Point

64.5 °C
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Synthesis routes and methods I

Procedure details

An article in Journal of the American Chemical Society, 72 (1950), 798, discloses that 2,6-dichloro-4-nitroaniline, ethanol and sodium nitrate can be reacted at the boil, in the absence of water and in the presence of concentrated sulfuric acid, to give an 84% yield of 3,5-dichloronitrobenzene. A corresponding reaction to form the 3,5-dibromonitrobenzene proceeds with a yield of 91%. The process is unsatisfactory in respect of the yield and purity of the end product and in respect of simple, reliable and economical operation, particularly on an industrial scale.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

103.5 parts of 2,6-dichloro-4-nitro-aniline and 103.5 parts of 2,4-dichloro-6-nitro-aniline are introduced into 180 parts of isopropanol and 300 parts of water, and 200 parts of concentrated sulfuric acid (98 percent strength by weight) are then added to the mixture. A solution of 125 parts of NaNO2 in 175 parts of water is run in at 50° C., as described in Example 1. The mixture is cooled, 400 parts of water are added and the product is filtered off. 192 parts (a practically quantitative yield) of 3,5-dichloro-nitro-benzene, of melting point 60°-61° C., are obtained.
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Synthesis routes and methods IV

Procedure details

207 parts of 2,6-dichloro-4-nitro-aniline are introduced into 500 parts of isopropanol, and 780 parts of 65 percent strength by weight nitric acid are then added to the mixture. A solution of 125 parts of NaNO2 in 175 parts of water is run in at 50° C., as described in Example 1. The mixture is cooled, 400 parts of water are added and the product is filtered off. 172 parts (90% of theory) of 3,5-dichloro-nitro-benzene, of melting point 55°-57° C., are obtained.
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Synthesis routes and methods V

Procedure details

Amer. Chem. Soc., 72 (1950), 798, discloses that 2,6-dichloro-4-nitroaniline, ethanol and sodium nitrite can be reacted at the boil, in the absence of water and in the presence of concentrated sulfuric acid, to give 3,5-dichloronitrobenzene in a yield of 84%. A corresponding reaction to give the 3,5-dibromo derivative gives a yield of 91%. The process is unsatisfactory in respect of yield and purity of the end product and simple, reliable and economical operation, especially on an industrial scale.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloronitrobenzene
Reactant of Route 2
3,5-Dichloronitrobenzene
Reactant of Route 3
3,5-Dichloronitrobenzene
Reactant of Route 4
Reactant of Route 4
3,5-Dichloronitrobenzene
Reactant of Route 5
3,5-Dichloronitrobenzene
Reactant of Route 6
Reactant of Route 6
3,5-Dichloronitrobenzene

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